molecular formula C9H8INO B13015376 4-Iodo-7-methoxy-1H-indole

4-Iodo-7-methoxy-1H-indole

Cat. No.: B13015376
M. Wt: 273.07 g/mol
InChI Key: IKKMCVJUTVSSRA-UHFFFAOYSA-N
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Description

4-Iodo-7-methoxy-1H-indole: is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-7-methoxy-1H-indole typically involves the iodination of 7-methoxyindole. One common method is the electrophilic substitution reaction using iodine and an oxidizing agent such as iodic acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-7-methoxy-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Indole derivatives, including 4-Iodo-7-methoxy-1H-indole, have been extensively studied for their anticancer properties. Research indicates that compounds with the indole structure can induce apoptosis in cancer cells and inhibit tumor growth. A notable study demonstrated that 3-aroyl indoles exhibit potent cytotoxicity, suggesting that this compound could be synthesized as part of a series to evaluate its therapeutic potential against various cancer types .

Neurodegenerative Disorders
Indole derivatives have also shown promise in treating neurodegenerative diseases. The compound NC008-1, an indole derivative, has been highlighted for its neuroprotective effects. It is plausible that this compound could be explored for similar neuroprotective mechanisms, contributing to the development of new treatments for conditions like Alzheimer’s and Parkinson’s disease .

Synthesis and Functionalization

Synthetic Methodologies
The synthesis of this compound can be achieved through various methods, including regioselective iodination techniques that enhance yield and selectivity. Recent advancements in synthetic methodologies allow for the efficient production of polysubstituted indoles, which can include this compound as a key intermediate or final product .

Material Science

Organic Light Emitting Diodes (OLEDs)
Indoles are being investigated for their application in organic electronics, particularly in OLED technology. The unique electronic properties of indoles make them suitable candidates for use as emissive materials in OLEDs. The incorporation of iodine and methoxy groups can fine-tune their photophysical properties, potentially leading to enhanced performance in display technologies .

Case Studies and Research Findings

Study Focus Findings
Study on Anticancer Activity Evaluated various indole derivativesFound significant cytotoxic effects of certain 3-aroyl indoles; potential for further development
Neuroprotective Effects Investigated indole derivatives for neuroprotectionHighlighted the importance of indoles in treating neurodegenerative disorders
Synthesis Techniques Explored synthetic pathways for indolesEstablished efficient methods for producing polysubstituted indoles, including potential routes for this compound

Mechanism of Action

The mechanism of action of 4-Iodo-7-methoxy-1H-indole involves its interaction with various molecular targets and pathways. It can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication .

Comparison with Similar Compounds

Uniqueness: 4-Iodo-7-methoxy-1H-indole is unique due to the presence of both the iodo and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various scientific research applications .

Biological Activity

4-Iodo-7-methoxy-1H-indole is an indole derivative notable for its diverse biological activities. Its structure, characterized by an iodine atom at the fourth position and a methoxy group at the seventh position of the indole ring, contributes to its unique properties. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in antimicrobial and anticancer research.

The molecular formula of this compound is C10_{10}H9_9INO2_2, with a molecular weight of approximately 301.97 g/mol. The indole framework consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring, which enhances its reactivity and biological interactions.

Antimicrobial Activity

Indole derivatives, including this compound, have demonstrated significant antimicrobial properties. Studies indicate that this compound exhibits activity against various pathogens, suggesting its potential as an antimicrobial agent. The mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Anticancer Activity

Research has highlighted the anticancer potential of this compound. It has shown cytotoxic effects against several cancer cell lines, with IC50_{50} values indicating effective inhibition of cell proliferation. For instance, studies have reported IC50_{50} values ranging from 9.3 to 33.9 µM against adenocarcinoma and murine mammary tumor cell lines . This suggests that the compound may induce apoptosis or inhibit cell cycle progression in cancer cells.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. Comparative analysis with other indole derivatives reveals that modifications at specific positions can enhance or diminish biological activity:

Compound NameStructural FeaturesUnique Properties
5-Methoxyindole Methoxy group at position 5Exhibits different biological activities
4-Methylindole Methyl group at position 4Known for its role in neurotransmitter synthesis
6-Iodoindole Iodine at position 6Different reactivity patterns compared to 4-Iodo
7-Methylindole Methyl group at position 7Often used in neuroprotection studies
4-Bromo-7-methoxyindole Bromine instead of iodine at position 4Altered reactivity in electrophilic substitution

This table illustrates how structural variations can lead to distinct biological profiles, making these compounds valuable for various therapeutic applications.

Case Studies and Research Findings

Several studies have explored the biological activity of indoles, including derivatives like this compound:

  • Antimicrobial Efficacy : A study investigated the antimicrobial properties of various indoles, finding that compounds with halogen substitutions exhibited enhanced activity against Gram-positive and Gram-negative bacteria .
  • Cytotoxicity Assessment : Research on the cytotoxic effects of indole derivatives revealed that those with iodine substitutions showed promising results in inhibiting cancer cell growth, with specific attention to their mechanisms of action involving apoptosis induction .
  • Mechanistic Insights : Investigations into the interaction of this compound with biological targets suggest it may influence cellular signaling pathways related to apoptosis and proliferation, although further studies are needed to elucidate these mechanisms fully.

Properties

Molecular Formula

C9H8INO

Molecular Weight

273.07 g/mol

IUPAC Name

4-iodo-7-methoxy-1H-indole

InChI

InChI=1S/C9H8INO/c1-12-8-3-2-7(10)6-4-5-11-9(6)8/h2-5,11H,1H3

InChI Key

IKKMCVJUTVSSRA-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1)I)C=CN2

Origin of Product

United States

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